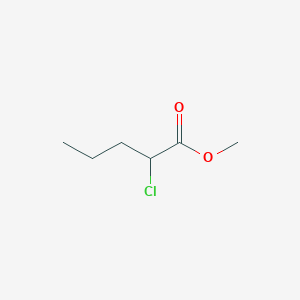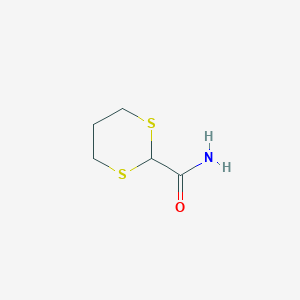
1,3-Dithiane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane-2-carboxamide is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. These compounds are known for their stability and versatility in organic synthesis. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making this compound a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with a carbonyl compound, such as an aldehyde or ketone, in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring structure. The carboxamide group can then be introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also involve the use of more robust catalysts and purification techniques to ensure high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the dithiane ring to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates, triflates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted dithianes
Applications De Recherche Scientifique
1,3-Dithiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane-2-carboxamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that require the formation of carbon-carbon bonds. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparaison Avec Des Composés Similaires
1,3-Dithiane-2-carboxamide can be compared with other similar compounds, such as:
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring. It is less stable and less commonly used in synthesis.
1,4-Dithiane: Another sulfur-containing heterocycle with different reactivity and applications.
Thiophene: A sulfur-containing aromatic compound with different electronic properties and applications in materials science.
The uniqueness of this compound lies in its stability and versatility in organic synthesis, making it a valuable compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
33927-41-2 |
|---|---|
Formule moléculaire |
C5H9NOS2 |
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
1,3-dithiane-2-carboxamide |
InChI |
InChI=1S/C5H9NOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H2,6,7) |
Clé InChI |
KTPNVUGLXGOHSO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
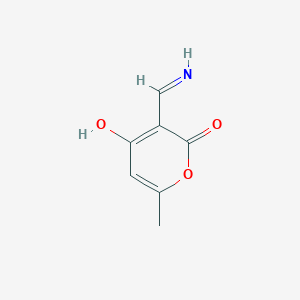
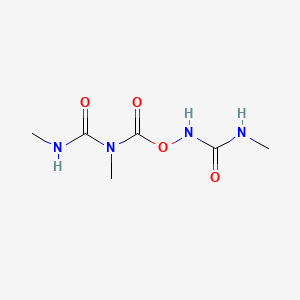
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
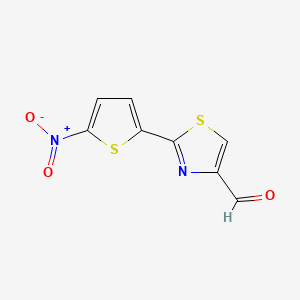

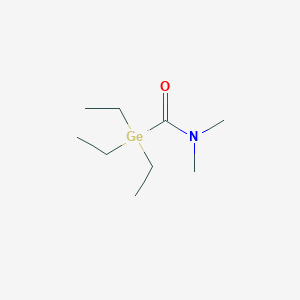
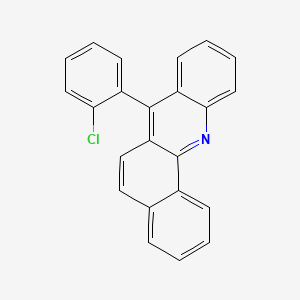
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)

![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
